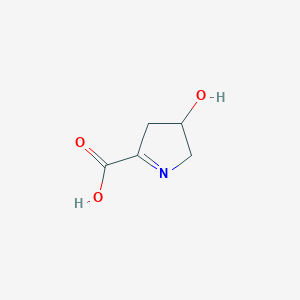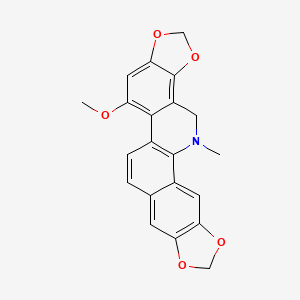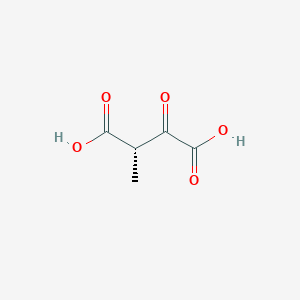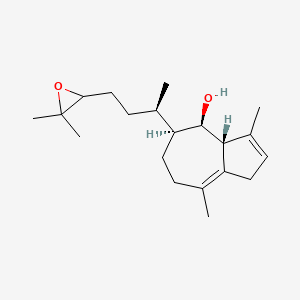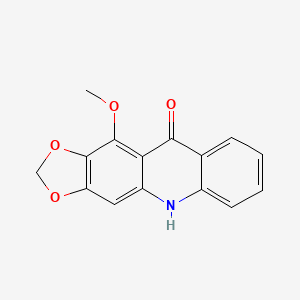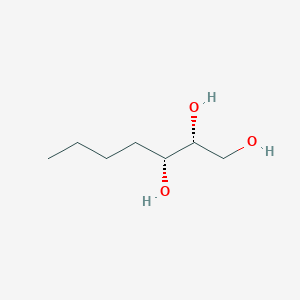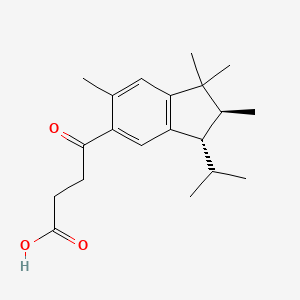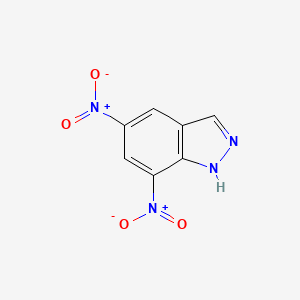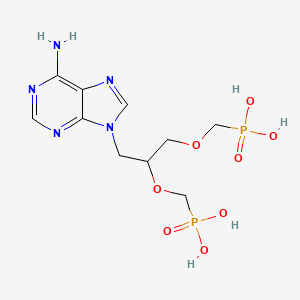
1-(4-羟基苄基)咪唑
概述
描述
1-(4-Hydroxybenzyl)imidazole, also known as 1-(4-Hydroxybenzyl)imidazole, is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxybenzyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxybenzyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药
1-(4-羟基苄基)咪唑:由于咪唑衍生物具有广泛的生物活性,因此人们一直在探索其药理学潜力。 这些化合物因其抗菌、抗真菌、抗结核、抗病毒、抗癌、抗氧化、抗糖尿病、抗炎和镇痛作用而受到研究 . 它们还因其抑制各种酶的能力而受到研究,例如胆碱酯酶、碳酸酐酶和单胺氧化酶(MAO),这些酶是治疗多种疾病的关键靶点 .
合成化学
在合成化学中,1-(4-羟基苄基)咪唑是功能性分子中的关键结构单元。 取代咪唑(包括该化合物)的区域选择性合成具有战略意义,因为它们在从药物到功能材料和催化的各个领域都有应用 . 咪唑在合成化学中的多功能性和实用性使其成为持续研究和方法学进步的主题 .
工业
咪唑衍生物(包括1-(4-羟基苄基)咪唑)因其广泛的生物活性和药理活性而具有工业应用价值。 它们用于合成生物活性分子,如药物和治疗剂,以及用作选择性植物生长调节剂、杀菌剂和除草剂 . 对化学有机合成中环境友好方法的需求提高了咪唑衍生物的普及率 .
绿色化学
1-(4-羟基苄基)咪唑:在绿色化学中起着催化剂或咪唑衍生物合成中间体的作用。 开发新型催化剂,如磷酸铈 (CeP2O7),用于绿色合成咪唑衍生物,突出了该化合物对环境可持续性的贡献 . 这些进展强调了绿色指标在评估化学过程环境影响方面的意义 .
离子液体
基于咪唑的化合物,包括1-(4-羟基苄基)咪唑,用于制造具有独特性能的离子液体,例如非挥发性、不可燃性、高离子电导率和与各种化合物溶解度 . 这些离子液体在生物医药、生物质转化、电化学、分析化学、分离提取、CO2 捕获和转化方面有应用 .
N-杂环卡宾
1-(4-羟基苄基)咪唑:与咪唑鎓盐有关,咪唑鎓盐是 N-杂环卡宾 (NHC) 的前体。 NHC 作为配体和有机催化剂已成为现代有机合成的通用工具 . 使用 NHC 催化方案合成咪唑证明了该化合物在开发新合成方法学中的重要性 .
作用机制
Target of Action
1-(4-Hydroxybenzyl)imidazole, also known as 4-((1H-imidazol-1-yl)methyl)phenol, interacts with a variety of targets. These include Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes, contributing to the compound’s diverse range of effects.
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical changes. For instance, it has been suggested that the sulfur atom in the compound is necessary for optimal activity . The compound’s interaction with its targets can lead to changes in the target’s function, which can have downstream effects on various biological processes.
Biochemical Pathways
The imidazole group, a key component of 1-(4-Hydroxybenzyl)imidazole, is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . This suggests that the compound may affect pathways related to these molecules.
Pharmacokinetics
In silico techniques such as structure-based drug design (sbdd), pharmacokinetic profiling, and quantum chemical calculations provide a safer, faster, and economical avenues in modern drug discovery .
属性
IUPAC Name |
4-(imidazol-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFROCQEWXHIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194643 | |
| Record name | 1-(4-Hydroxybenzyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41833-17-4 | |
| Record name | 1-(4-Hydroxybenzyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041833174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Hydroxybenzyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(4-Hydroxybenzyl)imidazole interact with DBH and what are the downstream effects?
A1: 1-(4-Hydroxybenzyl)imidazole acts as a substrate for DBH []. This means the enzyme can catalyze a reaction with this compound. Specifically, DBH catalyzes the oxidation of 1-(4-Hydroxybenzyl)imidazole to 4-hydroxybenzaldehyde, utilizing ascorbate and oxygen in the process []. This interaction is significant because it provides insight into the structure-activity relationship of DBH substrates and offers a starting point for designing new inhibitors.
Q2: How does the structure of 1-(4-Hydroxybenzyl)imidazole relate to its activity as a DBH substrate?
A2: The structure of 1-(4-Hydroxybenzyl)imidazole is crucial for its DBH substrate activity. Research indicates that the presence of a heterocyclic ring, such as imidazole, at the alkyl chain terminus is tolerated for substrate activity []. Notably, replacing the imidazole moiety with pyrazole, forming 1-(4-Hydroxybenzyl)pyrazole, results in the loss of substrate activity and instead confers potent DBH inhibition []. This suggests that the specific arrangement of atoms within the heterocyclic ring significantly influences the interaction with DBH and dictates whether a compound acts as a substrate or inhibitor.
Q3: What modifications to 1-(4-Hydroxybenzyl)imidazole-2-thione have been explored to understand the structure-activity relationship at the copper binding site of DBH?
A3: Researchers investigated various structural changes to 1-(4-Hydroxybenzyl)imidazole-2-thione, a known DBH inhibitor, to understand the importance of the copper-binding region []. Replacing the thione sulfur with oxygen or nitrogen led to reduced inhibitory potency, highlighting the essential role of sulfur for optimal activity []. Further studies exploring the relationship between the pKa of the ligand group and inhibitory potency revealed no direct correlation over a range of approximately 10 pKa units []. This suggests that factors beyond ligand pKa influence binding affinity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


